molecular formula C16H15NO B378094 3-[(4-Methylphenyl)imino]-4-indanol

3-[(4-Methylphenyl)imino]-4-indanol

Cat. No.: B378094
M. Wt: 237.3g/mol
InChI Key: HQMDLGICZFBOOB-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)imino]-4-indanol (CAS: 136860-64-5) is an organic compound with the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol. Structurally, it features an indanol backbone substituted with a 4-methylphenylimino group.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.3g/mol

IUPAC Name

3-(4-methylphenyl)imino-1,2-dihydroinden-4-ol

InChI

InChI=1S/C16H15NO/c1-11-5-8-13(9-6-11)17-14-10-7-12-3-2-4-15(18)16(12)14/h2-6,8-9,18H,7,10H2,1H3

InChI Key

HQMDLGICZFBOOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2CCC3=C2C(=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)N=C2CCC3=C2C(=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison with two compounds listed alongside it in supplier databases:

Structural and Functional Group Analysis

Table 1: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
3-[(4-Methylphenyl)imino]-4-indanol C₁₆H₁₅NO 237.30 Imino, indanol, 4-methylphenyl
2-[(3-Bromophenoxy)methyl]imidazo[1,2-a]pyridine C₁₄H₁₁BrN₂O 303.16 Bromophenoxy, imidazopyridine
4-(4-Propylpiperazin-1-yl)butanimidamide C₁₁H₂₄N₄O 228.34 Piperazine, amidine
Key Observations:

Functional Groups and Reactivity: The imidazopyridine moiety in 2-[(3-Bromophenoxy)methyl]imidazo[1,2-a]pyridine introduces aromatic nitrogen heterocycles, which are common in pharmaceuticals (e.g., antiviral or anticancer agents). The bromine atom may enhance electrophilic substitution reactivity or serve as a handle for further derivatization . In contrast, this compound lacks halogen substituents but contains an imino group capable of metal coordination or Schiff base formation.

Molecular Weight and Solubility: The brominated compound has the highest molecular weight (303.16 g/mol), likely reducing aqueous solubility compared to the other two compounds. this compound’s moderate molecular weight (237.30 g/mol) and aromatic systems may result in intermediate lipophilicity, favoring organic solvent solubility.

Potential Applications: Imidazopyridine derivatives are often explored for medicinal chemistry due to their structural resemblance to purines. The bromophenoxy group in the second compound could confer antimicrobial or kinase-inhibitory properties. Piperazine-containing compounds like 4-(4-Propylpiperazin-1-yl)butanimidamide are frequently used in drug design (e.g., antipsychotics or antidepressants) due to their ability to modulate neurotransmitter receptors . this compound’s imino group may make it suitable for synthesizing metal-organic frameworks (MOFs) or as a ligand in catalysis, though empirical studies are needed to confirm these applications.

Limitations in Comparative Data

No peer-reviewed studies directly comparing the physicochemical or biological properties of these compounds were identified. Structural comparisons are thus speculative, based on functional group chemistry and precedents from related molecules. Further experimental work—such as solubility assays, crystallographic studies (e.g., using programs like SHELX for structural refinement ), or bioactivity screens—is required to validate these hypotheses.

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